molecular formula C10H20N2O2 B1472341 2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one CAS No. 1507158-01-1

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1472341
CAS No.: 1507158-01-1
M. Wt: 200.28 g/mol
InChI Key: OALQCJYLSCKUKA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one is a chemical compound of interest in advanced medicinal chemistry and pharmacology research. Its structure, featuring a piperidine ring substituted with an ethoxymethyl group and an amino ketone side chain, makes it a valuable intermediate and scaffold in drug discovery efforts. Piperidine derivatives are prevalent in therapeutics and are frequently explored for their diverse biological activities . Specifically, this compound serves as a key synthetic precursor for the development of potential bioactive molecules. The presence of the 2-aminoethan-1-one (amino ketone) moiety is a feature found in compounds investigated for their inhibitory activity against various enzymes . Research into similar structures has shown that the piperidine ring can contribute significantly to binding within enzyme active sites. For instance, piperidine-containing inhibitors have been co-crystallized with histone demethylases like KDM5A, providing a structural basis for interaction and aiding the rational design of more potent and selective enzyme inhibitors . Furthermore, the piperidine core is a common structural element in patented pharmaceutical compounds, including those developed as NSD2 inhibitors for anti-cancer applications . The ethoxymethyl side chain on the piperidine ring offers a point of chemical diversification, allowing researchers to fine-tune the compound's physicochemical properties and binding affinity for specific biological targets. As such, this compound provides a versatile building block for synthesizing novel small molecules aimed at probing disease mechanisms, particularly in oncology and epigenetics. It is also important to note that novel synthetic compounds, including those with piperidine scaffolds, are an active area of research in other fields, underscoring the importance of rigorous scientific characterization . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-1-[2-(ethoxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-8-9-5-3-4-6-12(9)10(13)7-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALQCJYLSCKUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine with Ethoxymethyl Group

One common approach to introduce the 2-(ethoxymethyl) substituent on piperidine involves alkylation of 2-piperidone or 2-substituted piperidines with ethoxymethyl halides or related electrophiles.

  • Method: React 2-piperidone or a protected 2-hydroxypiperidine derivative with ethoxymethyl chloride or bromide under basic conditions to form 2-(ethoxymethyl)piperidine intermediates.
  • Reagents: Ethoxymethyl halides, bases such as potassium carbonate or sodium hydride.
  • Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures (room temperature to 60 °C).
  • Notes: Control of regioselectivity is crucial to avoid over-alkylation or substitution at undesired positions.

Formation of the Amino Ethanone Moiety

The amino ethanone group (2-aminoacetyl) attached to the nitrogen of the piperidine ring can be introduced via acylation or reductive amination strategies.

  • Method A: Acylation of Piperidine Nitrogen
    • React 2-(ethoxymethyl)piperidine with 2-chloroacetyl chloride or 2-bromoacetyl bromide to form the corresponding this compound after substitution of the halide by ammonia or an amine source.
    • Conditions: Use of base (e.g., triethylamine) to scavenge HCl, low temperatures to avoid side reactions.
  • Method B: Reductive Amination
    • Condense 2-(ethoxymethyl)piperidine with glyoxylic acid derivatives or 2-oxoacetate esters followed by reduction using sodium cyanoborohydride or catalytic hydrogenation.
    • This method allows formation of the amino ethanone moiety via imine intermediate reduction.

Data Table Summarizing Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Outcome / Notes Yield / Reference
1 2-Piperidone or 2-hydroxypiperidine Ethoxymethyl chloride, base (K2CO3, NaH) Alkylation at 2-position to form 2-(ethoxymethyl)piperidine Moderate to good yields
2 2-(Ethoxymethyl)piperidine 2-Chloroacetyl chloride, base (Et3N) Acylation at piperidine nitrogen to form ethanone moiety High yields, controlled conditions
3 2-(Ethoxymethyl)piperidine + 2-oxoacetate esters Reductive amination (NaBH3CN or H2/Pd) Formation of amino ethanone via imine intermediate Moderate to high yields
4 Protected intermediates Carbamate formation/deprotection Protecting group strategies to improve selectivity Dependent on protecting groups
5 Alternative Michael addition/Wittig reaction Triphenylphosphine, dialkyl acetylenedicarboxylate, mild conditions One-pot synthesis of nitrogen heterocycles with keto and amino groups 90%+ yields reported for related systems

Detailed Research Findings and Notes

  • Regioselectivity and Stereochemistry: The ethoxymethyl group at the 2-position of piperidine requires selective alkylation, which can be challenging due to possible side reactions at other nucleophilic sites. Protecting groups and choice of base/solvent are critical.
  • Reaction Conditions: Mild to moderate temperatures favor selective alkylation and acylation steps. Strong bases or harsh conditions may lead to polymerization or decomposition.
  • Purification: Column chromatography or crystallization is typically used to isolate the target compound. Final products are characterized by NMR, IR, and MS to confirm structure.
  • Analogous Syntheses: Related piperidine derivatives with amino ethanone groups have been synthesized using similar strategies, supporting the feasibility of these methods.
  • Biological Activity Considerations: Preparation methods often aim to preserve stereochemistry and purity due to the compound's potential biological applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an

Biological Activity

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one, known by its CAS number 1507158-01-1, is a compound featuring a piperidine ring with an ethoxymethyl substitution and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology.

The molecular formula of this compound is C10H20N2O2. It possesses a piperidine structure which is significant in various pharmacological applications.

PropertyValue
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
IUPAC Name2-amino-1-[2-(ethoxymethyl)piperidin-1-yl]ethanone
InChI KeyOALQCJYLSCKUKA-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer activities. For instance, derivatives of piperidine have been shown to inhibit cell growth in various cancer cell lines, including:

  • HeLa (cervical carcinoma)
  • HCT116 (colorectal carcinoma)
  • A549 (lung adenocarcinoma)

A comparative analysis of similar compounds revealed that modifications to the piperidine ring can enhance cytotoxicity against these cell lines. For example, certain analogs demonstrated IC50 values as low as 8.7 µg/mL against hepatocellular carcinoma cells, indicating potent anticancer activity .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems, particularly through interactions with receptors such as:

  • Dopamine receptors
  • Serotonin receptors

Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may also possess such properties .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may affect pathways such as the VEGF signaling cascade, which is crucial for tumor angiogenesis .
  • Neurotransmitter Interaction : The compound could influence neurotransmitter levels and receptor activity, contributing to its potential neuroactive effects.

Case Studies and Research Findings

Several studies have explored the biological effects of piperidine derivatives, providing insights into their therapeutic potential:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of piperidine derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications to the ethoxymethyl group significantly impacted the compounds' efficacy against cancer cells, with some derivatives showing promising results in vivo .

Study 2: Neuropharmacological Evaluation

Another research effort focused on assessing the anxiolytic properties of piperidine-based compounds in rodent models. The results demonstrated that certain derivatives could reduce anxiety-like behaviors, suggesting a potential therapeutic application for anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperidin-1-yl ethanone derivatives, differing primarily in substituents on the piperidine ring and the aminoethyl ketone backbone. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Reported Activity Key References
2-Amino-1-(piperazin-1-yl)ethan-1-one Piperazine ring (no ethoxymethyl) 157.20 Anti-HIV-1 reverse transcriptase
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one 4-Bromophenyl group 280.18 Synthetic intermediate for diazo transfer
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one 4-Methylamino-piperidine, pyrrolidine 225.33 Not explicitly stated (life sciences)
2-Amino-1-[(S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone Cyclopropylmethylamino group 211.30 Not explicitly stated (structural study)
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one Thiazol-isoxazol hybrid 397.47 Fungicidal activity

Key Comparative Insights:

Bioactivity Modulation: The anti-HIV-1 RT activity of 2-amino-1-(piperazin-1-yl)ethan-1-one derivatives highlights the importance of the aminoethyl ketone core. The absence of an ethoxymethyl group in this analog suggests that bulkier substituents (e.g., ethoxymethyl) may alter binding kinetics or metabolic stability.

Physicochemical Properties: The ethoxymethyl group in the target compound likely enhances solubility compared to lipophilic substituents like the cyclopropylmethylamino group in or the bromophenyl group in .

Synthetic Pathways :

  • The synthesis of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one involves rhodium-catalyzed coupling and diazo transfer , whereas anti-HIV derivatives use conventional amination and condensation . The ethoxymethyl group may require specialized protection-deprotection strategies during synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling a piperidine derivative with an ethanone precursor. For example, nucleophilic substitution reactions using 2-(ethoxymethyl)piperidine and bromoacetylated amines under reflux in aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound. Column chromatography with gradients of ethyl acetate/hexane is recommended for purification . To improve yields:

  • Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of piperidine to bromoacetyl precursor).
  • Use catalysts like K₂CO₃ to enhance nucleophilicity.
  • Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include the ethoxymethyl group (δ ~3.4–3.6 ppm for CH₂O) and the piperidine ring protons (δ ~1.4–2.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₁H₂₁N₂O₂: 237.1602) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with a mobile phase of water/acetonitrile (70:30) at 1.0 mL/min .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities. Input the compound’s 3D structure (optimized via Gaussian at the B3LYP/6-31G* level) into target protein active sites (e.g., fungal cytochrome P450 enzymes for fungicidal activity studies) .
  • Pharmacokinetic Properties: Calculate LogP (-1.73 at pH 7.4) and polar surface area (82.89 Ų) to predict membrane permeability and bioavailability .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Standardized Assays: Re-evaluate activity using uniform protocols (e.g., fungicidal assays on Botrytis cinerea with spore germination inhibition measured at 24–48 hours) .
  • Control for Degradation: Perform stability studies (HPLC at 0, 6, 12, 24 hours) to rule out compound decomposition under assay conditions .
  • Statistical Analysis: Apply ANOVA to compare datasets, and use Hill slopes to assess dose-response curve reliability .

Q. What strategies are recommended for studying the compound’s stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation products via LC-MS/MS .
  • Pyrolysis Analysis: Use GC-MS to identify thermal breakdown products (e.g., ethoxymethyl fragments or piperidine derivatives) at 300–400°C .
  • pH-Dependent Stability: Measure half-life in buffers (pH 1.2–7.4) to simulate gastrointestinal and physiological environments .

Handling and Safety Recommendations

  • Storage: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste Disposal: Neutralize with dilute acetic acid before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one

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